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molecular formula C13H18N2O2 B8396900 Ethyl pyruvate (3,4-dimethylphenylhydrazone)

Ethyl pyruvate (3,4-dimethylphenylhydrazone)

Cat. No. B8396900
M. Wt: 234.29 g/mol
InChI Key: XXESGPFHPXDACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04060626

Procedure details

In a manner analogous to that described in Example 4, 60.6 g 3,4-dimethylaniline were diazotized with 37.0 g sodium nitrite and reacted with 73.0 g ethyl 2-methyl-acetoacetate to give ethyl pyruvate (3,4-dimethylphenylhydrazone), which does not crystallize. A greater part of the dark brown impurities present can be removed by treatment of a solution of the hydrazone in ligroin with silica gel. After evaporation of the ligroin, the hydrazone (81.1 g; 49% of theory) was dissolved in ethanol and hydrogen chloride was passed in, with ice cooling, until the solution was saturated. While passing in further hydrogen chloride, the solution was heated under reflux for 15 minutes, whereafter the reaction mixture was cooled and filtered with suction. The filtrate was evaporated to dryness and the residue digested several times with warm ligroin. The ligroin was evaporated somewhat and cooled. The ester which thereby crystallized out (31.6 g; 42% of theory) was filtered off with suction and, for saponification, heated under reflux for one hour with 27 g potassium hydroxide in 230 ml methanol. Thereafter, the reaction mixture was cooled and filtered with suction. The filtrate was treated with active charcoal and thereafter evaporated to dryness. The residue was taken up in water, again clarified with active charcoal and acidified with hydrochloric acid. The product was filtered off with suction and recrystallized twice from isopropanol; the 4,5-dimethylindole-2-carboxylic acid obtained (3.6 g; 13% of theory) then has a melting point of 247°-250° C (decomp.).
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[N:10]([O-])=O.[Na+].[CH3:14][CH:15](C(C)=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[CH3:1][C:2]1[CH:3]=[C:4]([NH:5][N:10]=[C:15]([CH3:14])[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
60.6 g
Type
reactant
Smiles
CC=1C=C(N)C=CC1C
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)NN=C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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